Tabimorelin (NN703) is a synthetic growth hormone secretagogue (GHS) that acts as a potent and selective agonist of the ghrelin receptor. [, ] It mimics the action of ghrelin, a naturally occurring hormone that stimulates the release of growth hormone (GH) from the pituitary gland. [, ] Tabimorelin is currently being investigated for its potential therapeutic use in treating growth hormone deficiency and other conditions. []
Tabimorelin exerts its effects by binding to and activating the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor. [] This receptor is located on the surface of cells in the pituitary gland that produce and release growth hormone. [] Upon binding to GHSR1a, Tabimorelin triggers a cascade of intracellular signaling events that ultimately lead to the release of growth hormone into the bloodstream. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6